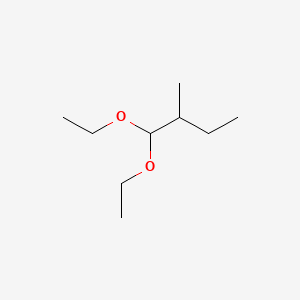

1,1-Diethoxy-2-methylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPSQZAQCBGYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019579 | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3658-94-4 | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Nomenclature and Structural Elucidation of 1,1 Diethoxy 2 Methylbutane

Systematic IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1-Diethoxy-2-methylbutane. nih.govchemspider.com This name is derived following a set of established rules for organic nomenclature.

The naming process begins by identifying the longest continuous carbon chain, which in this case is a butane (B89635) chain, consisting of four carbon atoms. The substituents attached to this main chain are then identified and located. There are two ethoxy groups (-OCH2CH3) attached to the first carbon atom (C1) and a methyl group (-CH3) attached to the second carbon atom (C2).

The prefixes "di-" indicates the presence of two identical ethoxy groups. The locants "1,1-" specify that both ethoxy groups are bonded to the same carbon atom, C1. The locant "2-" indicates the position of the methyl group on the second carbon of the butane chain. By combining the names and locants of the substituents with the parent alkane name, the systematic IUPAC name is constructed as this compound. uiuc.edulibretexts.org

Isomeric Relationships and Structural Variations

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound has several isomers, including 1,1-Diethoxy-3-methylbutane and 1,1-Diethoxy-2-methylpropane.

1,1-Diethoxy-3-methylbutane: This compound is a structural isomer of this compound. nist.govchemspider.com Both share the molecular formula C9H20O2, but the arrangement of the atoms differs. nist.govnist.gov In 1,1-diethoxy-3-methylbutane, the methyl group is attached to the third carbon atom of the butane chain, whereas in this compound, it is on the second carbon. nist.gov This difference in the position of the methyl group leads to variations in their physical and chemical properties. Other names for this isomer include Isovaleraldehyde diethyl acetal (B89532) and 3-Methylbutanal diethyl acetal. nist.govchemadvin.com

1,1-Diethoxy-2-methylpropane: This compound is another isomer, but with a different carbon backbone. nist.govnist.govnih.gov Its molecular formula is C8H18O2. nist.govnist.gov The parent chain is propane, a three-carbon chain. It has two ethoxy groups on the first carbon and a methyl group on the second carbon. nist.govfoodb.ca This compound is also known as Isobutyraldehyde diethyl acetal. nist.gov

| Property | This compound | 1,1-Diethoxy-3-methylbutane | 1,1-Diethoxy-2-methylpropane |

| Molecular Formula | C9H20O2 nist.govnih.gov | C9H20O2 nist.govchemadvin.com | C8H18O2 nist.govnist.gov |

| Molecular Weight | 160.25 g/mol nist.govnih.gov | 160.25 g/mol nist.govchemadvin.com | 146.23 g/mol nist.gov |

| Parent Chain | Butane | Butane | Propane |

| Methyl Group Position | C2 | C3 | C2 |

| Common Synonyms | 2-Methylbutyraldehyde (B44139) diethyl acetal nist.gov | Isovaleraldehyde diethyl acetal nist.govchemadvin.com | Isobutyraldehyde diethyl acetal nist.gov |

| CAS Registry Number | 3658-94-4 nist.govnih.gov | 3842-03-3 nist.govchemadvin.com | 1741-41-9 nist.govnist.gov |

Chirality and Stereochemical Descriptors for this compound

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. A common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups.

In the structure of this compound, the carbon atom at the second position (C2) of the butane chain is a chiral center. This carbon is attached to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a diethoxymethyl group (-CH(OCH2CH3)2).

Synthetic Methodologies and Mechanistic Investigations of 1,1 Diethoxy 2 Methylbutane

Acid-Catalyzed Acetalization: Reaction Pathways and Conditions

The formation of 1,1-diethoxy-2-methylbutane from 2-methylbutanal and ethanol (B145695) proceeds via a well-established acid-catalyzed mechanism. rsc.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a molecule of ethanol. masterorganicchemistry.com This addition results in the formation of a tetrahedral intermediate known as a hemiacetal. rsc.org

The hemiacetal itself is typically unstable and exists in equilibrium with the reactants. rsc.org In the presence of acid, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). scribd.comymerdigital.com Subsequent elimination of water generates a resonance-stabilized oxonium ion. rsc.org A second molecule of ethanol then attacks this electrophilic species, and after deprotonation, the final acetal (B89532) product, this compound, is formed. rsc.orgnih.gov The entire process is reversible, and the direction of the reaction can be controlled by manipulating the reaction conditions. rsc.org

The choice of catalyst is critical for optimizing the yield and selectivity of acetalization. A variety of homogeneous and heterogeneous acid catalysts have been employed for acetal synthesis. taylorandfrancis.com

Homogeneous Catalysts : Conventional strong Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and difficult to separate from the reaction mixture. researchgate.netiupac.org Lewis acids, including zirconium tetrachloride (ZrCl₄), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and cerium(III) trifluoromethanesulfonate, also catalyze acetal formation effectively. iupac.orgacs.org

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These are easily separated by filtration, can often be regenerated and reused, and are generally less corrosive. mdpi.comgoogle.com Ion exchange resins like Amberlyst-15, Amberlite IR-120, and Purolite CT-151 have proven to be powerful catalysts for acetalization reactions. taylorandfrancis.comacs.orgmdpi.com Other effective solid acids include perchloric acid adsorbed on silica (B1680970) gel and various zeolites. iupac.orggoogle.com The use of hydrophobic solid acids is also gaining attention as they can be less susceptible to deactivation by water, a byproduct of the reaction. mdpi.com

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Brønsted Acids | H₂SO₄, HCl, p-TsOH | High activity | researchgate.net, iupac.org |

| Homogeneous Lewis Acids | ZrCl₄, ZnCl₂, TiCl₄, Ce(OTf)₃ | High efficiency, chemoselectivity | iupac.org, acs.org |

| Heterogeneous (Ion Exchange Resins) | Amberlyst-15, Amberlite IR-120, Purolite CT-151 | Easy separation, reusable, less corrosive | mdpi.com, taylorandfrancis.com, acs.org |

| Heterogeneous (Other Solids) | HClO₄-SiO₂, Zeolites, Montmorillonite K10 | High efficiency, reusability | capitalresin.com, google.com, iupac.org |

The acetalization of 2-methylbutanal requires two equivalents of ethanol for every one equivalent of the aldehyde to form one molecule of this compound and one molecule of water. rsc.orgmasterorganicchemistry.com As the reaction is reversible, Le Châtelier's principle is applied to drive the equilibrium towards the product side. This is commonly achieved in two ways:

Using an excess of a reactant : Employing a large excess of ethanol shifts the equilibrium to favor the formation of the acetal. acs.org

Removing a product : The continuous removal of water as it is formed is a highly effective strategy. rsc.orgacs.org This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or by using dehydrating agents, such as molecular sieves. capitalresin.comnj.gov

An alternative approach that circumvents the production of water altogether is the use of a trialkyl orthoformate, such as triethyl orthoformate, in place of the alcohol. iupac.org

Temperature plays a dual role in acetal formation. Increasing the temperature generally increases the reaction rate. However, the acetalization reaction is typically exothermic. researchgate.net Consequently, according to thermodynamic principles, higher temperatures can unfavorably shift the equilibrium towards the reactants, potentially lowering the maximum achievable conversion. researchgate.net For the synthesis of the related 1,1-diethoxybutane (B1585066), it has been noted that operating at temperatures above 343 K (70 °C) leads to significant thermodynamic limitations. researchgate.net Kinetic studies on the formation of 1,1-diethoxyethane were conducted in a temperature range of 289–299 K (16–26 °C) and at pressures around 0.6 MPa. quora.com For higher molecular weight or more sterically hindered acetals, reaction conditions may require temperatures below the boiling point of the mixture, for instance, between room temperature and about 310 K (37 °C), to avoid decomposition or side reactions. acs.org

Process safety is a critical consideration in the synthesis of acetals, particularly on an industrial scale. The use of an inert atmosphere, such as nitrogen or argon, is a common practice in reactions involving flammable reagents or sensitive catalysts. capitalresin.comrsc.org This prevents unwanted side reactions with atmospheric oxygen and moisture. Given that the precursor aldehyde (2-methylbutanal) and the alcohol (ethanol) are volatile and flammable, maintaining an inert atmosphere helps mitigate fire and explosion hazards. researchgate.net

Strict anhydrous conditions are crucial for successful acetal formation, as the presence of water can drive the reaction equilibrium backward, hydrolyzing the acetal product back to the aldehyde and alcohol. scribd.com Therefore, reactants and solvents must be thoroughly dried, and the reaction apparatus protected from atmospheric moisture.

When handling strong acid catalysts, appropriate personal protective equipment and corrosion-resistant reactors are necessary. iupac.orgresearchgate.net The use of solid acid catalysts can simplify handling and reduce some of these hazards. mdpi.com For volatile acetals, process containment and local exhaust ventilation are important to prevent worker exposure. researchgate.net

Reaction Temperature and Pressure Effects

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of acetals is an equilibrium-controlled process, and understanding its kinetic and thermodynamic parameters is essential for process optimization. While specific data for this compound is scarce, valuable insights can be drawn from studies on analogous compounds like 1,1-diethoxyethane (diethylacetal).

The reaction is known to be exothermic and entropically unfavorable, as two reactant molecules combine to form two product molecules (the acetal and water), but with a loss of translational freedom. quora.com For the synthesis of 1,1-diethoxyethane from acetaldehyde (B116499) and ethanol, the standard molar reaction properties at 298 K have been determined, as shown in the table below. quora.com

| Parameter | Value |

|---|---|

| Standard Molar Enthalpy of Reaction (ΔH⁰) | -10,225.9 J·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Reaction (ΔG⁰) | -269.3 J·mol⁻¹ |

| Standard Molar Entropy of Reaction (ΔS⁰) | -33.395 J·mol⁻¹·K⁻¹ |

The negative enthalpy change indicates that the reaction releases heat, and the small negative Gibbs free energy suggests the reaction is spontaneous under standard conditions, though only slightly. quora.com The negative entropy change confirms that the reaction leads to a more ordered state. quora.com

The equilibrium constant (Keq) for the formation of 1,1-diethoxyethane was found to be temperature-dependent, following the equation Keq = 0.018exp(1230/T), where T is the temperature in Kelvin. quora.com

Reaction Equilibrium Constants and Standard Molar Properties

A thorough review of available scientific literature indicates a lack of specific experimental data for the reaction equilibrium constant and standard molar properties for the synthesis of this compound. However, extensive studies on structurally similar, less-branched acetals provide valuable representative data for understanding the thermodynamics of this reaction class.

For instance, the synthesis of 1,1-diethoxyethane (diethylacetal) from acetaldehyde and ethanol has been studied in detail. The reaction is characterized as exothermic, a common trait for acetalization reactions, which implies that lower temperatures favor a higher equilibrium conversion, though at the expense of a slower reaction rate mdpi.comresearchgate.net. The equilibrium constant (Keq) for the formation of 1,1-diethoxyethane in the liquid phase using Amberlyst 18 catalyst was determined experimentally over a temperature range of 293–333 K researchgate.net.

The standard molar properties for the synthesis of 1,1-diethoxyethane at 298 K have been calculated, offering insight into the reaction's spontaneity and enthalpy changes researchgate.net.

Table 1: Standard Molar Properties for the Synthesis of 1,1-Diethoxyethane at 298 K Note: This data is for a related compound and serves as a representative example.

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Standard Molar Enthalpy of Reaction (ΔH⁰) | -10,225.9 | J·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Reaction (ΔG⁰) | -269.3 | J·mol⁻¹ |

Source: researchgate.net

These values underscore the exothermic nature and the slight spontaneity of the reaction under standard conditions. The negative entropy change is expected, as two reactant molecules combine to form two product molecules, one of which (the acetal) is larger, leading to a more ordered system.

Rate Expressions and Activation Energy Determination

The synthesis of acetals like 1,1-diethoxyethane over solid acid catalysts is often described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) type kinetic model. researchgate.net This model assumes that the reaction occurs on the catalyst surface between adsorbed species. For the synthesis of 1,1-diethoxyethane, a two-parameter model based on an LHHW rate expression, which incorporates the activities of the components, was found to accurately describe the experimental kinetic results researchgate.net. The activation energy for this reaction was determined to be 47.874 kJ·mol⁻¹ researchgate.net.

Table 2: Kinetic Parameters for the Synthesis of 1,1-Diethoxyethane Note: This data is for a related compound and serves as a representative example.

| Parameter | Expression | Unit |

|---|---|---|

| Reaction Rate Constant (kC) | 1.16 x 10⁸ exp[-5758.2/T(K)] | mol·g⁻¹·min⁻¹ |

| Adsorption Constant (KI2) | 5.66 x 10³ exp[-2206.4/T(K)] | - |

Source: researchgate.net

The rate expression highlights the dependence of the reaction rate on temperature and the concentrations (or activities) of the reactants and products. The activation energy provides a measure of the energy barrier that must be overcome for the reaction to proceed.

Role of Activity Coefficients in Non-Ideal Systems

The liquid-phase reaction mixture for acetal synthesis, comprising an aldehyde, an alcohol, the resulting acetal, and water, exhibits strong non-ideal behavior. researchgate.net In such systems, the concentrations of the species are not accurate representations of their effective chemical potential. Therefore, activity coefficients must be used to correct for the deviations from ideality. osf.ioresearchgate.net

The Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method widely used to estimate activity coefficients in the absence of extensive experimental data. researchgate.netreadthedocs.ioddbst.com This model calculates activity coefficients based on the molecular structures of the compounds in the mixture. osf.io The use of activity coefficients is essential for the accurate determination of thermodynamic equilibrium constants and for the development of reliable kinetic models. researchgate.netresearchgate.net Failure to account for the non-ideality of the liquid phase can lead to significant errors in process simulation and design, particularly for separation-dependent processes like reactive distillation. osf.io

Catalytic Systems and Process Optimization in Acetal Synthesis

To overcome the equilibrium limitations inherent in acetal synthesis and improve product yield, several advanced process intensification technologies have been investigated. These methods focus on the in-situ removal of water, which, according to Le Chatelier's principle, shifts the reaction equilibrium toward the formation of the acetal product.

Reactive Distillation Systems for Enhanced Conversion

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation within a single unit. mdpi.com For equilibrium-limited reactions like acetal synthesis, the distillation column is designed so that the reactants are converted while the products are simultaneously separated. By continuously removing the water byproduct from the reaction zone, the equilibrium is shifted, allowing for conversions that can exceed the limit of a conventional reactor. mdpi.comgoogle.com

Simulated Moving Bed Reactor (SMBR) Technology

Simulated Moving Bed Reactor (SMBR) technology is another advanced multifunctional reactor concept that integrates reaction and separation. up.ptresearchgate.net The SMBR uses a solid that acts as both a catalyst for the reaction and a selective adsorbent to separate the products. mdpi.comup.pt The system consists of a series of interconnected columns packed with the solid material. By intermittently switching the inlet and outlet stream locations, a counter-current movement of the solid relative to the liquid phase is simulated. knauer.netskpharmteco.com

This technique is particularly effective for acetal synthesis. In the production of 1,1-diethoxybutane, the solid catalyst/adsorbent (e.g., Amberlyst-47) retains water more strongly than the other components. mdpi.com As the reaction mixture flows through the columns, the produced water is adsorbed onto the solid, effectively removing it from the liquid phase and driving the reaction toward completion. This allows for aldehyde conversions approaching 100% without the need for additional solvents. up.pt Studies on 1,1-diethoxybutane synthesis have demonstrated high productivity and low desorbent consumption under optimized conditions. mdpi.com

Table 3: Optimized SMBR Operating Parameters for 1,1-Diethoxybutane Synthesis Note: This data is for a related compound and serves as a representative example.

| Parameter | Optimized Value | Unit |

|---|---|---|

| Switching Time | 2.4 | min |

| Liquid/Solid Flow Ratio (Zone 1) | 4.24 | - |

| Liquid/Solid Flow Ratio (Zone 2) | 1.77 | - |

| Liquid/Solid Flow Ratio (Zone 3) | 3.03 | - |

| Liquid/Solid Flow Ratio (Zone 4) | 1.35 | - |

| Productivity | 19.8 | kg DEB / (L adsorbent · day) |

Source: mdpi.com

Dehydration Membranes in Acetal Production

The use of dehydration membranes, typically in a process called pervaporation, is a third key technology for enhancing acetal production. vito.bemdpi.com Pervaporation combines permeation and evaporation, where a dense, non-porous membrane selectively allows water to pass through it. vito.bescispace.com A vacuum is applied on the permeate side of the membrane, causing the water that permeates through to evaporate, creating a strong driving force for water removal from the liquid reaction mixture. mdpi.com

For acetalization reactions, coupling the reactor with a pervaporation unit allows for the continuous in-situ removal of water. mdpi.comtno.nl This shift in equilibrium significantly increases the conversion of the aldehyde. For the synthesis of 1,1-diethoxybutane, studies using robust hybrid silica (HybSi®) membranes have shown they are highly effective and stable in the aggressive chemical environment containing the aldehyde and solid acid catalyst. tno.nlhybsi.com The use of these membranes increased the final reaction conversion from approximately 40% in a conventional batch system to 70%. tno.nlhybsi.com The development of membranes with high water permeability and excellent durability is crucial for the industrial viability of this technology. mdpi.com

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques for 1,1 Diethoxy 2 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,1-Diethoxy-2-methylbutane, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its carbon skeleton and the electronic environment of its atoms.

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the chemically non-equivalent protons in the molecule. The presence of a chiral center at the second carbon of the butane (B89635) chain (C2) renders the two ethoxy groups diastereotopic. This means that the protons within these two groups are chemically distinct and will exhibit separate signals.

A detailed assignment of the expected proton signals is based on their chemical environment, predicted chemical shifts (δ) in ppm, and their spin-spin coupling patterns (multiplicity).

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment Description |

| Acetal (B89532) H | ~4.3 - 4.5 | Doublet (d) | 1H | The single proton on the acetal carbon (C1), coupled to the adjacent methine proton. |

| Ethoxy CH₂ | ~3.4 - 3.7 | Multiplets (m) | 4H | The two diastereotopic methylene (B1212753) groups of the ethoxy substituents. They appear as distinct, complex signals. |

| Methine H | ~1.6 - 1.8 | Multiplet (m) | 1H | The proton on the chiral carbon (C2), coupled to multiple neighboring protons. |

| Butyl CH₂ | ~1.3 - 1.5 | Multiplet (m) | 2H | The methylene protons of the sec-butyl group. |

| Ethoxy CH₃ | ~1.1 - 1.2 | Triplets (t) | 6H | The methyl protons of the two diastereotopic ethoxy groups, appearing as two distinct triplets. |

| Butyl CH₃ (on C2) | ~0.9 | Doublet (d) | 3H | The methyl group attached to the chiral center (C2). |

| Butyl CH₃ (terminal) | ~0.8 | Triplet (t) | 3H | The terminal methyl group of the sec-butyl chain. |

¹³C NMR Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in a molecule produces a distinct signal. savemyexams.com Due to the chiral nature of this compound, all nine carbon atoms are chemically non-equivalent, leading to the expectation of nine distinct peaks in its ¹³C NMR spectrum. libretexts.orgdocbrown.info The chemical shifts are influenced by factors such as hybridization and proximity to electronegative oxygen atoms. libretexts.org The acetal carbon, being bonded to two oxygens, is significantly deshielded and appears furthest downfield. libretexts.org

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom(s) | Chemical Shift (δ, ppm) (Predicted Range) | Assignment Description |

| C1 (Acetal) | 100 - 110 | The acetal carbon, bonded to two oxygen atoms. |

| Ethoxy CH₂ | 60 - 70 | Two distinct signals for the two diastereotopic methylene carbons. |

| C2 (Methine) | 40 - 50 | The chiral carbon of the sec-butyl group. |

| C3 (Methylene) | 25 - 35 | The methylene carbon of the sec-butyl group. |

| Ethoxy CH₃ | 15 - 20 | Two distinct signals for the two diastereotopic methyl carbons. |

| C4 (Methyl) | 10 - 15 | The terminal methyl carbon of the sec-butyl group. |

| C2-CH₃ (Methyl) | 10 - 15 | The methyl carbon attached to the chiral center. |

Mass Spectrometry (MS) for Structural Identification and Quantitation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separating and identifying volatile and semi-volatile compounds in complex mixtures. jmchemsci.com this compound has been identified as a volatile compound in various food and beverage products, such as spirits and wine, using this technique. uni.opole.plredalyc.org Identification is typically achieved by comparing the acquired mass spectrum with reference spectra in databases like the NIST Mass Spectral Database. uni.opole.plnih.gov

The retention index (RI) is a key parameter in GC that helps in the identification of compounds. The Kovats retention index for this compound has been determined on various GC columns.

Table 3: Kovats Retention Indices for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

| Semi-standard non-polar | Not Specified | 953 | NIST Mass Spectrometry Data Center nih.gov |

| Standard polar | DB-Wax | 1063 | Fan and Qian, 2006 nist.gov |

| Standard polar | DB-Wax | 1067 | Fan and Qian, 2005 nist.gov |

| Standard polar | DB-Wax | 1068 | Zhao, Xu, et al., 2009 nist.gov |

| Standard polar | DB-Wax | 1079 | Zhao, Xu, et al., 2009 nist.gov |

Electron Ionization (EI) Fragmentation Patterns and Interpretation

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information.

For this compound, the most characteristic fragmentation pathway involves the cleavage of the C1-C2 bond to form the highly stable di(ethoxy)methyl cation. aip.org This ion is responsible for the base peak in the mass spectrum. nih.govaip.org

Table 4: Major Electron Ionization (EI) Fragment Ions of this compound

| m/z (Mass/Charge) | Ion Structure/Formula | Relative Intensity | Interpretation |

| 103 | [HC(OC₂H₅)₂]⁺ | 100% (Base Peak) | The di(ethoxy)methyl cation, formed by cleavage of the C1-C2 bond. Its high stability makes it the most abundant ion. aip.org |

| 75 | [HC(OH)(OC₂H₅)]⁺ | High | Formed from the m/z 103 ion via the neutral loss of an ethylene (B1197577) molecule (C₂H₄). aip.org |

| 57 | [C₄H₉]⁺ | Moderate | The sec-butyl cation, resulting from the cleavage of the C1-C2 bond with charge retention on the alkyl fragment. |

| 47 | [CH(OH)₂]⁺ | Moderate | A smaller fragment ion, likely from further decomposition of the ethoxy groups. |

| 29 | [C₂H₅]⁺ | Moderate | The ethyl cation, originating from the ethoxy groups. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. schoolwires.net It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is characterized by the prominent absorptions of its C-O and C-H bonds and the notable absence of a carbonyl (C=O) group. nih.gov

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| 2850 - 3000 | C-H stretch | Strong | Alkanes (CH, CH₂, CH₃) |

| 1050 - 1150 | C-O stretch | Strong | Acetal / Ether |

| 1350 - 1470 | C-H bend | Variable | Alkanes (CH₂, CH₃) |

The most diagnostic feature in the IR spectrum is the strong C-O stretching absorption in the "fingerprint region" between 1050 and 1150 cm⁻¹, which is characteristic of the acetal functional group. schoolwires.net

Chromatographic Methods for Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of this compound, enabling its separation from complex matrices and the assessment of its purity. Gas chromatography, in particular, is the method of choice due to the compound's volatile nature.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. The separation is typically achieved on capillary columns with different stationary phases, chosen based on the polarity of the analytes. For acetals, both polar (e.g., DB-Wax, Stabilwax-DA) and non-polar (e.g., HP-5MS, DB-5) columns are employed to achieve optimal separation from other volatile components in a sample. uni.opole.plnih.govnist.gov

The choice of detector is crucial for both quantification and characterization.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used detector for quantifying organic compounds. After separation in the GC column, the effluent is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate a current that is proportional to the amount of the compound present. GC-FID is known for its high sensitivity and a wide linear range, making it suitable for determining the concentration of this compound in various matrices. nih.gov

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the sensitivity of the human nose as a detector. The effluent from the GC column is split, with one portion going to a standard detector like an FID or a mass spectrometer (MS), and the other to a sniffing port. uni.opole.placs.org This allows an analyst to smell the separated compounds as they elute and assign an aroma descriptor. GC-O is invaluable in flavor and fragrance research for identifying odor-active compounds, even at concentrations below the detection limits of instrumental detectors. acs.orgsemanticscholar.org Studies have utilized GC-O to characterize the aroma contribution of this compound in alcoholic beverages like brandy and tequila. acs.orgsemanticscholar.org

The operational parameters for GC analysis, such as oven temperature programming, carrier gas flow rate, and injector temperature, are optimized to ensure efficient separation and sharp peaks. For instance, a typical temperature program might start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 230-250°C) to elute compounds with a wide range of boiling points. uni.opole.plnih.govsemanticscholar.org

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their RI values with those in databases. semanticscholar.org The RI of a compound is determined by running a sample containing a series of n-alkanes along with the analyte. The retention time of the analyte is then normalized relative to the retention times of the n-alkanes.

The retention index of this compound varies depending on the polarity of the GC column used.

On non-polar columns , a semi-standard non-polar retention index of 953 has been reported. nist.govnih.gov

On polar columns , the retention index is generally higher, with reported values including 1063, 1067, 1068, and 1079. nist.govnih.govnist.gov

These values are crucial for the tentative identification of this compound in complex mixtures, especially when coupled with mass spectrometry data.

Table 1: Kovats Retention Indices for this compound

| Column Type | Reported Retention Index | Reference |

|---|---|---|

| Semi-standard non-polar | 953 | nist.govnih.gov |

| Standard polar | 1063 | nist.govnih.govnist.gov |

| 1067 | nist.govnih.govnist.gov | |

| 1068 | nist.govnih.govnist.gov | |

| 1079 | nih.govnist.gov |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices, including liquids and the headspace above them. core.ac.uk It utilizes a fused silica (B1680970) fiber coated with a sorbent material. For the analysis of this compound, headspace SPME (HS-SPME) is commonly employed, especially for beverage analysis. semanticscholar.orgsemanticscholar.org

The process involves exposing the SPME fiber to the headspace of a sample, allowing the volatile compounds to adsorb onto the fiber coating. After a specific extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis. acs.orgresearchgate.net

Several factors can influence the efficiency of SPME, including:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a broad range of volatile compounds, including acetals, fibers with a mixed-phase coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used. nih.gov

Extraction Temperature and Time: These parameters are optimized to achieve equilibrium between the sample headspace and the fiber coating, maximizing the extraction of the target compounds. semanticscholar.orgacs.org

Sample Matrix: The composition of the sample, such as the ethanol (B145695) content in alcoholic beverages and the addition of salt, can significantly affect the partitioning of analytes into the headspace and their subsequent adsorption onto the fiber. semanticscholar.orgsemanticscholar.org

SPME has been successfully used in the analysis of alcoholic beverages like cachaça, brandy, and baijiu to extract and identify volatile compounds, including this compound. semanticscholar.orgsemanticscholar.orgnih.gov

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 1,1 Diethoxy 2 Methylbutane

Hydrolysis Reactions and Stability under Varied Conditions (e.g., acidic catalysis)

1,1-Diethoxy-2-methylbutane, as an acetal (B89532), exhibits characteristic stability and reactivity profiles dictated by the reaction conditions. Acetals are generally stable in neutral to strongly basic environments, which makes them effective protecting groups for aldehydes and ketones in organic synthesis. libretexts.orglibguides.com However, they are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde (2-methylbutanal) and two molecules of ethanol (B145695). chemistrysteps.comorgoreview.com

The mechanism of acid-catalyzed hydrolysis involves an initial protonation of one of the ethoxy oxygen atoms by an acid catalyst. libretexts.orgorgosolver.com This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of the ethanol molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This ion is then attacked by a water molecule, a nucleophile present in the aqueous acidic medium. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The hydrolysis process can then continue with the protonation of the second ethoxy group, which is subsequently eliminated as another molecule of ethanol, ultimately yielding the parent aldehyde, 2-methylbutanal. chemistrysteps.comorgoreview.com

The rate of hydrolysis is dependent on several factors, including the strength of the acid catalyst and the reaction temperature. Studies on related acetals have shown that the hydrolysis is significantly faster at higher temperatures. cdnsciencepub.com The stability of this compound is therefore compromised in acidic aqueous environments, a crucial consideration in its application and storage.

Role as a Chemical Intermediate in Complex Organic Transformations

The acetal functionality in this compound allows it to serve as a valuable chemical intermediate in multi-step organic syntheses. Its primary role is often as a protecting group for the aldehyde functional group of 2-methylbutanal. By converting the highly reactive aldehyde into a more stable acetal, chemists can perform reactions on other parts of a molecule without affecting the aldehyde group. The acetal can then be readily converted back to the aldehyde under mild acidic conditions when its reactivity is desired. libretexts.org

While specific, complex organic transformations detailing the use of this compound are not extensively documented in readily available literature, the general utility of acetals as intermediates is well-established. For instance, related acetal structures are employed in the synthesis of various natural products and other complex molecules. The branched 2-methylbutyl group in this compound can introduce specific steric and electronic properties into a synthetic intermediate, potentially influencing the stereochemical outcome of subsequent reactions.

Derivatization Strategies and Synthesis of Analogues

Synthesis and Application of Deuterated Analogues (e.g., this compound-d10)

Deuterated analogues of organic compounds are powerful tools in various scientific disciplines, including mechanistic studies and metabolic research. rsc.orgrsc.org The deuterated analogue, this compound-d10, is commercially available, indicating its utility in research. nih.gov The synthesis of such deuterated compounds can be achieved through various methods, often involving the use of deuterated starting materials or reagents. For example, the synthesis of deuterated acetals can be accomplished by reacting a deuterated aldehyde with the corresponding alcohol or by using deuterated alcohols in the acetalization reaction. acs.orghbni.ac.in

The primary application of this compound-d10 is likely as an internal standard in mass spectrometry-based analytical methods for the quantification of the non-deuterated compound in various matrices, such as in flavor and fragrance analysis. rsc.org The significant mass difference between the deuterated and non-deuterated versions allows for clear differentiation in mass spectra, enabling accurate quantification.

Isotope Labeling for Mechanistic Studies

Isotope labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is a fundamental technique for elucidating reaction mechanisms. acs.orgresearchgate.net In the context of this compound, isotopic labeling can provide insights into the mechanism of its formation and hydrolysis.

For instance, by using ¹⁸O-labeled water in the hydrolysis of an acetal, it has been demonstrated that the oxygen atom incorporated into the resulting alcohol comes from the water, confirming the C-O bond cleavage between the acetal carbon and the ethoxy groups. cdnsciencepub.comcdnsciencepub.com Similarly, conducting the hydrolysis in a deuterated solvent can reveal details about proton transfer steps. acs.org

Furthermore, the kinetic isotope effect (KIE) can be studied using deuterated analogues like this compound-d10. The KIE, which is the ratio of the rate of reaction of the non-deuterated compound to the deuterated compound, can provide information about the rate-determining step of a reaction. A significant KIE upon deuteration of a specific position suggests that the C-H bond at that position is broken in the rate-determining step. nih.gov

Reaction with Nucleophiles and Electrophiles: Theoretical and Experimental Insights

The reactivity of this compound towards nucleophiles and electrophiles is governed by the electronic properties of the acetal functional group.

Reaction with Nucleophiles:

Acetals are generally unreactive towards nucleophiles under neutral or basic conditions. echemi.comvaia.com This is because the alkoxy groups (ethoxy in this case) are poor leaving groups. The carbon-oxygen bonds are strong, and the departure of an alkoxide ion (⁻OEt) is energetically unfavorable. echemi.com The presence of lone pairs on the oxygen atoms also contributes to the stability of the acetal by donating electron density to the central carbon, reducing its electrophilicity. echemi.com This inherent stability towards nucleophiles is the basis for their use as protecting groups for carbonyl compounds. libretexts.orglibguides.com

Reaction with Electrophiles:

The reaction of this compound with electrophiles is primarily centered on the Lewis basic oxygen atoms of the ethoxy groups. The most common electrophilic reaction is the protonation by an acid, which initiates the hydrolysis mechanism as described in section 5.1. libretexts.orgorgosolver.com In this reaction, the electrophile (H⁺) attacks the nucleophilic oxygen atom. libretexts.org

Other Lewis acids can also react with acetals. For example, in the presence of a Lewis acid, acetals can undergo substitution reactions where an alkoxy group is replaced by another nucleophile. The Lewis acid coordinates to one of the oxygen atoms, making it a better leaving group and facilitating the nucleophilic attack at the acetal carbon.

Theoretical and Computational Investigations of 1,1 Diethoxy 2 Methylbutane

Molecular Modeling and Conformation Analysis

Molecular modeling of 1,1-diethoxy-2-methylbutane is fundamental to understanding its three-dimensional structure and the spatial arrangement of its atoms. The conformational landscape of acetals like this compound is governed by a delicate balance of steric and stereoelectronic effects. acs.orgresearchgate.net The rotation around the various single bonds, particularly the C-C and C-O bonds, gives rise to numerous conformers with different energy levels.

The geometry of the molecule can be optimized using various force fields in molecular mechanics. For similar organic molecules, the Merck Molecular Force Field (MMFF94) has been shown to be highly accurate for analyzing and optimizing molecular structures. researchgate.netacs.orgfigshare.com This process involves finding the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. In the case of this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles of the most stable conformer would be determined. The conformational analysis of acetals often reveals a preference for specific geometries, such as the gauche conformation around the C-O bonds, which is influenced by stabilizing stereoelectronic interactions. acs.orgresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed understanding of the electronic structure and reactivity of this compound. researchgate.netthieme-connect.de DFT methods can be employed to calculate a wide range of molecular properties, including the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and various reactivity descriptors. researchgate.net

The electronic properties derived from DFT calculations are crucial for predicting how the molecule will interact with other chemical species. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. The molecular electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its sites for nucleophilic and electrophilic attack. While specific DFT studies on this compound are not widely documented, the principles of DFT are broadly applicable to organic molecules of this class. acs.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations and Force Field Parameterization (e.g., for dipole moment estimation)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. A crucial component for accurate MD simulations is the force field, which is a set of parameters that define the potential energy of the system.

Predictive Algorithms for Physicochemical Properties from Molecular Structure (e.g., boiling point, enthalpy, vapor pressure)

Predictive algorithms, often based on quantitative structure-property relationship (QSPR) models, are valuable tools for estimating the physicochemical properties of molecules from their structure alone. nih.gov One of the most well-known and widely used methods is the Joback group contribution method. wikipedia.orgmolecularknowledge.comresearchgate.netegichem.com This method estimates properties such as normal boiling point, melting point, critical properties, and heat of formation by summing the contributions of the individual functional groups within the molecule. wikipedia.orgegichem.com

For this compound, the molecule can be broken down into the following functional groups for the Joback method: two -CH3 groups, one >CH- group, two -CH2- groups, and one >C(O-)2 (acetal) group. By using the established contribution values for each of these groups, a range of physicochemical properties can be predicted. For instance, a Python-based algorithm has been developed to estimate such properties for the related compound 1,1-diethoxy-3-methyl butane (B89635), demonstrating the utility of these predictive models. acs.orgnih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound using the Joback Method

| Property | Predicted Value | Unit |

| Normal Boiling Point | 425.33 | K |

| Critical Temperature | 599.46 | K |

| Critical Pressure | 25.48 | bar |

| Critical Volume | 586.00 | cm³/mol |

| Heat of Formation (Ideal Gas, 298 K) | -505.70 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | -239.38 | kJ/mol |

| Heat of Vaporization at Normal Boiling Point | 39.88 | kJ/mol |

Note: These values are estimations based on the Joback group contribution method and may differ from experimental values.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involving this compound. A key reaction for acetals is acid-catalyzed hydrolysis, which proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.comresearchgate.netresearchgate.net The stability of this intermediate is a determining factor in the rate of hydrolysis. researchgate.net

Advanced Applications of 1,1 Diethoxy 2 Methylbutane in Synthetic Organic Chemistry

Utilization as a Protecting Group Strategy in Multistep Syntheses

In the realm of multistep organic synthesis, the selective protection of reactive functional groups is a cornerstone strategy. numberanalytics.com Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. Acetals, such as 1,1-diethoxy-2-methylbutane, serve as robust protecting groups for aldehydes due to their characteristic stability profile.

The primary advantage of using an acetal (B89532) protecting group lies in its inertness under neutral and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde. The formation of this compound from 2-methylbutyraldehyde (B44139) and ethanol (B145695) is a reversible acid-catalyzed process.

Formation and Deprotection Conditions: The protection of an aldehyde as a diethyl acetal is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal. Conversely, the deprotection to regenerate the aldehyde is readily accomplished by hydrolysis under acidic conditions.

| Transformation | Typical Reagents and Conditions | Selectivity |

| Protection | 2-methylbutyraldehyde, excess Ethanol (EtOH), Acid catalyst (e.g., p-TsOH, H₂SO₄), Removal of water | High for aldehydes |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Cleaves the acetal to regenerate the aldehyde |

Stereoselective Transformations Involving this compound

The chiral center at the C2 position of this compound, inherent from its parent aldehyde (2-methylbutyraldehyde), introduces the potential for its use in stereoselective transformations. While specific examples involving this exact acetal are not prevalent, the principles of asymmetric synthesis using chiral auxiliaries and substrates provide a framework for its potential applications. researchgate.net

Chiral acetals can influence the stereochemical outcome of reactions at adjacent centers. The steric bulk of the 2-methylbutyl group, in conjunction with the diethoxy moiety, could create a biased steric environment, directing the approach of reagents to a prochiral center elsewhere in the molecule.

Potential Stereoselective Applications:

Diastereoselective Additions: In a molecule containing this compound as a chiral fragment, nucleophilic additions to a nearby carbonyl or imine could proceed with a high degree of diastereoselectivity.

Asymmetric Alkylation: The acetal could act as a chiral auxiliary, directing the enolate formation and subsequent alkylation to produce a specific stereoisomer.

Research on other chiral acetals has demonstrated their effectiveness in controlling stereochemistry. For example, the development of a stereoselective reductive Hosomi-Sakurai reaction highlights the utility of acetals in complex, stereoselective bond-forming reactions. lookchem.com While this study does not specifically use this compound, it establishes a precedent for the role of acetals in stereocontrolled synthesis.

Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals

Acetals are not only used as protecting groups but also as versatile building blocks in the synthesis of complex molecules. Propiolaldehyde diethyl acetal, for example, is a well-known three-carbon building block used in the synthesis of natural products and heterocyclic compounds. orgsyn.org

By analogy, this compound can be considered a five-carbon building block, providing the 2-methylbutanal structural unit. This branched-chain aliphatic fragment is present in various natural products and pharmacologically active compounds.

A synthetic method for 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde involves the formation of 1,1,3-triethoxy-2-methyl-butane (B8521969) from acetaldehyde (B116499) diethyl acetal. googleapis.com This highlights how acetal chemistry is employed to construct larger carbon skeletons. While this example does not directly use this compound, it demonstrates the principle of using acetal-containing fragments in carbon-carbon bond-forming strategies.

The synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals, often involves the use of acetal intermediates. The incorporation of the 2-methylbutyl group from this compound could be a key step in the synthesis of compounds with specific biological activities.

Development of Novel Reaction Systems and Methodologies for Acetal-Based Syntheses

The synthesis and application of acetals have benefited from the development of novel reaction systems that improve efficiency, selectivity, and environmental compatibility. These advanced methodologies are applicable to the synthesis and use of this compound.

Advanced Methodologies for Acetal Synthesis:

| Methodology | Description | Advantages |

| Heterogeneous Catalysis | Use of solid acid catalysts like ion-exchange resins or zeolites instead of traditional mineral acids. mdpi.comehu.eus | Reduced corrosion, easier catalyst separation, and improved environmental profile. ehu.eus |

| Reactive Distillation | Integration of the reaction and separation steps in a single unit, where water is continuously removed by distillation. | Drives the equilibrium towards product formation, leading to higher conversion and purity. |

| Phase-Transfer Catalysis | Employed in reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary. orgsyn.orgekb.eg | Milder reaction conditions and often improved yields. orgsyn.org |

Recent research has focused on optimizing the production of acetals like 1,1-diethoxybutane (B1585066) using simulated moving bed reactor (SMBR) technology, which combines reaction and separation for enhanced productivity. mdpi.com Such process intensification strategies could be adapted for the efficient synthesis of this compound. Furthermore, new catalytic systems, including palladium-based catalysts, have been developed for mild and efficient acetalization of carbonyl compounds at ambient temperatures. lookchem.com These advancements in reaction technology expand the toolkit available for incorporating acetals like this compound into synthetic strategies.

Occurrence and Significance of 1,1 Diethoxy 2 Methylbutane in Complex Chemical Matrices

Flavor Chemistry and Sensory Impact in Fermented Beverages and Food Products

As a member of the acetal (B89532) family, 1,1-Diethoxy-2-methylbutane contributes to the intricate aroma profiles of numerous alcoholic spirits. Acetals are recognized for their role in the sensory characteristics of these beverages, often imparting fruity notes. scispace.com

This compound has been identified as a volatile constituent in a range of distilled spirits worldwide. Its detection is often part of comprehensive analyses of the volatile fractions that define the character of these beverages.

Cachaça: This compound was identified in studies of Brazilian cachaças, where the volatile profiles were analyzed to understand the chemical composition resulting from fermentation and distillation processes. semanticscholar.orgresearchgate.net

Tequila: The compound is listed among the numerous volatile organic compounds detected in tequila. acs.org

Cognac & Calvados: In a detailed study of freshly distilled Cognac and Calvados, this compound was characterized among 331 volatile compounds. researchgate.netacs.org Its identification in these French spirits was achieved through extensive analytical work involving preparative separations coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netnist.gov

Other Spirits: It has also been noted in analyses of various raw agricultural spirits. uni.opole.plmostwiedzy.pl While research has identified many acetals in spirits like Chinese Baijiu and Italian Grappa, studies have often highlighted the presence of the related isomer, 1,1-diethoxy-3-methylbutane, as a key aroma contributor. researchgate.netresearchgate.netnih.govmdpi.com

The table below summarizes the spirits in which this compound has been detected based on available research.

| Spirit | Region/Country of Origin | Reference |

|---|---|---|

| Cachaça | Brazil | semanticscholar.orgresearchgate.net |

| Tequila | Mexico | acs.org |

| Cognac | France | researchgate.netacs.orgnist.gov |

| Calvados | France | researchgate.netacs.orgnist.gov |

| Raw Agricultural Spirits | Various | uni.opole.plmostwiedzy.pl |

Detection and Quantitation in Spirits (e.g., cachaça, tequila, grappa, cognac, calvados, Chinese liquor)

Formation Mechanisms within Biological and Food Systems (e.g., from aldehydes and ethanol)

This compound is not typically a primary product of fermentation but is formed through chemical reactions occurring during the production and aging of alcoholic beverages. The primary formation mechanism is the acid-catalyzed acetalization reaction between the aldehyde 2-methylbutanal and two molecules of ethanol (B145695). witpress.com

This reaction is common in the high-ethanol, acidic environment of distilled spirits. The precursor, 2-methylbutanal, is an aldehyde that can arise during fermentation from the amino acid isoleucine. The abundance of ethanol in spirits drives the reaction forward, leading to the formation of the corresponding diethyl acetal. mdpi.com The presence and concentration of this compound can, therefore, be influenced by the specific yeast strains used, fermentation conditions, distillation cuts, and the duration and conditions of aging.

Analytical Challenges and Strategies for Trace Detection in Complex Mixtures

The detection and quantification of this compound in alcoholic beverages present significant analytical challenges due to its typically low concentration and the highly complex chemical matrix of these products. Spirits contain hundreds of volatile compounds, making it difficult to isolate and identify trace components. researchgate.netacs.org

To overcome these challenges, researchers employ advanced analytical strategies:

Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique used to isolate and pre-concentrate volatile compounds like this compound from the liquid matrix before analysis. semanticscholar.orgresearchgate.net Liquid-liquid extraction is also utilized. researchgate.net

Chromatographic Separation: Gas chromatography (GC) is the standard method for separating the complex mixture of volatile compounds. The use of different polarity columns (e.g., polar and non-polar) can aid in resolving co-eluting compounds. uni.opole.pl

Detection and Identification: Mass spectrometry (MS) coupled with GC (GC-MS) is the primary tool for identifying the compound based on its mass spectrum. semanticscholar.orgresearchgate.netuni.opole.pl Identification is confirmed by comparing retention indices and mass spectra with those of authentic standards. nist.gov

Preparative Techniques: For extremely low-concentration (trace) compounds, preparative separations such as preparative GC or silica (B1680970) gel fractionation may be necessary. These techniques isolate groups of compounds, which are then analyzed in a less complex mixture, facilitating the identification of minor constituents like this compound. researchgate.netacs.org

Environmental and Industrial Contexts beyond Direct Applications (e.g., process sustainability, life-cycle assessment considerations)

While this compound is primarily studied as a flavor component in beverages, the broader class of acetals is being explored in other industrial contexts with implications for sustainability. For example, related acetals like 1,1-diethoxybutane (B1585066) have been identified as potential biofuel additives. mdpi.com Research into the production of these acetals focuses on process intensification and the use of heterogeneous catalysts to improve efficiency and reduce waste, which are key considerations in green chemistry and sustainable industrial processes. mdpi.com The synthesis often involves reactive distillation or the use of simulated moving bed reactors, which combine reaction and separation into a single unit to increase productivity and reduce desorbent consumption. mdpi.com Although this research does not directly involve this compound, it highlights a potential future application and the associated sustainability considerations for this class of chemicals.

Future Research Directions and Emerging Paradigms for 1,1 Diethoxy 2 Methylbutane Studies

Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies

The traditional synthesis of acetals involves the acid-catalyzed reaction of an aldehyde with an excess of alcohol, with the removal of water to drive the equilibrium. ucalgary.ca For 1,1-diethoxy-2-methylbutane, this involves reacting 2-methylbutyraldehyde (B44139) with ethanol (B145695). Future research must pivot towards more sustainable and greener methodologies.

Sustainable Feedstocks: A primary focus will be the utilization of renewable starting materials. The precursor aldehyde, 2-methylbutanal, can be sourced from biogenic processes. It is a known product of the Ehrlich pathway, which involves the metabolic conversion of amino acids, specifically isoleucine, by yeast (e.g., Saccharomyces cerevisiae) during fermentation. encyclopedia.pubebi.ac.uk This pathway is also responsible for other "fusel aldehydes." Fusel oils, which are byproducts of industrial bioethanol production, are rich mixtures of higher alcohols and can also be a source of these aldehydes. biodieselmagazine.comscielo.org.co Research into optimizing fermentation conditions or engineering microbial strains, such as Corynebacterium glutamicum, can enhance the yield of 2-methylbutanal from renewable feedstocks. researchgate.net Furthermore, using bioethanol, produced from the fermentation of starch or sugar crops, as the alcohol reactant would render the entire synthesis of this compound fully bio-based. bmbf.degoogle.com

Green Catalysis and Reaction Conditions: The development of novel catalytic systems is critical. While traditional methods use liquid mineral acids, future pathways will likely employ solid acid catalysts, such as zeolites or ion-exchange resins, which are reusable, reduce corrosion issues, and simplify product purification. researchgate.net Other emerging areas include:

Photocatalysis: Noble-metal-loaded TiO2 has been shown to facilitate the direct conversion of ethanol into 1,1-diethoxyethane via a tandem dehydrogenation-acetalization mechanism, a process that could be adapted for other aldehydes. lookchem.com

Lewis Acid Catalysis: Mild Lewis acids like FeCl3 or AlCl3 can catalyze acetalization under inert conditions. ekb.eg

Base-Mediated Synthesis: Recent protocols have demonstrated acetal (B89532) synthesis under basic conditions from non-enolizable aldehydes, offering an orthogonal approach to traditional acid catalysis and protecting acid-sensitive functional groups. rsc.org

Innovative Reaction Systems: To overcome thermodynamic limitations, systems like reactive distillation or the use of dehydration membranes to continuously remove the water byproduct can significantly improve yields and process efficiency. ehu.eus

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Pathway | Precursors | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Traditional Acetalization | 2-Methylbutyraldehyde, Ethanol | Mineral Acid (e.g., TsOH), Water Removal | Well-established, simple concept. ucalgary.ca |

| Heterogeneous Catalysis | 2-Methylbutyraldehyde, Ethanol | Solid Acid Catalyst (e.g., Zeolite, Resin) | Catalyst reusability, reduced corrosion, easier purification. researchgate.net |

| Bio-Based Synthesis | Bio-2-Methylbutanal (from Isoleucine), Bioethanol | Green Catalyst (Solid Acid, Enzyme) | Fully renewable sourcing, improved sustainability profile. encyclopedia.pubresearchgate.net |

| Photocatalysis | 2-Methylbutyraldehyde, Ethanol | Noble-Metal/TiO2, Light | Mild reaction conditions, potential for high selectivity. lookchem.com |

| Base-Mediated Synthesis | 2-Methylbutyraldehyde, Ethanol | Sodium Alkoxide / Trifluoroacetate Ester | Orthogonal to acid-sensitive groups. rsc.org |

Deeper Mechanistic Understanding of Its Reactivity and Selectivity

The reactivity of this compound is dominated by the chemistry of its acetal functional group. Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis back to their constituent aldehyde and alcohol under acidic conditions. This property makes them effective protecting groups in organic synthesis. masterorganicchemistry.com

The mechanism of acid-catalyzed hydrolysis typically follows an A-1 or A-2 pathway. osti.gov The process begins with the protonation of one of the ether oxygens, followed by the departure of an ethanol molecule to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comchemistrysteps.com This cation is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly hydrolyzes to 2-methylbutyraldehyde and a second molecule of ethanol. ucalgary.cachemistrysteps.com

Future research should focus on the specific kinetics and thermodynamics of these steps for this compound. Key areas of investigation include:

Steric and Electronic Effects: The branched 2-methylbutyl group likely influences the rate of hydrolysis. While some studies on analogous systems suggest that β-branching has a minor impact on hydrolysis rates compared to α-branching, a detailed kinetic analysis is needed. nih.gov The steric hindrance around the acetal carbon can affect the approach of nucleophiles and the stability of the intermediate oxocarbenium ion. numberanalytics.comnumberanalytics.com

Solvent and Catalyst Effects: Investigating hydrolysis rates in different solvent systems and with various catalysts (e.g., Brønsted vs. Lewis acids, supramolecular catalysts) can provide a more profound understanding of the reaction landscape. osti.gov For instance, kinetic studies supported by DFT calculations have been used to elucidate complex hydrolysis mechanisms involving catalyst surfaces. nih.gov

Asymmetric Hydrolysis: The acetal carbon in this compound is a stereocenter. Research into enantioselective hydrolysis or synthesis, perhaps using chiral acids or enzymes, could open pathways to stereochemically pure products. numberanalytics.com

Understanding these mechanistic details is crucial not only for its role in synthesis but also for explaining its stability and release profile in food and beverage matrices.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

As a trace flavor component in complex matrices like alcoholic beverages, the accurate detection and quantification of this compound require sophisticated analytical techniques.

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is the cornerstone for its analysis. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting it from liquid samples. nih.gov Its identity is confirmed by comparing its mass spectrum and retention index with known standards. nist.gov

Future advancements lie in the application of more powerful chromatographic methods:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. sepsolve.comwikipedia.org This technique separates components on two different columns (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com This is particularly valuable for complex samples like spirits, where this compound might co-elute with other isomers or unrelated compounds. gcms.czmdpi.com GC×GC coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS) provides a powerful tool for non-targeted profiling and confident identification of trace volatiles. gcms.cz

Use of Isotope-Labeled Internal Standards: For precise quantification, the use of a deuterated internal standard, such as this compound-d10, is the gold standard. This allows for the correction of matrix effects and variations in sample preparation and injection, leading to highly accurate and reproducible results.

Table 2: Kovats Retention Index Data for this compound

| Column Type | Retention Index (RI) | Reference(s) |

|---|---|---|

| Standard Non-Polar | 953 | nist.gov |

| Standard Polar | 1063, 1067, 1068, 1079 | nist.gov |

This data is crucial for identification in GC-based methods.

Spectroscopic Techniques: While GC-MS provides structural information, standalone spectroscopic methods are vital for pure compound characterization. Future research could involve more detailed NMR studies (e.g., 2D-NMR techniques like COSY, HSQC) to unambiguously assign all proton and carbon signals and to study its conformational dynamics in different solvents.

Integration of In Silico and Experimental Approaches for Property and Reactivity Prediction

Computational chemistry offers a powerful, predictive lens to complement experimental studies. For this compound, integrating in silico and experimental work can accelerate research.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties. These models correlate molecular descriptors (e.g., topological, electronic, quantum-chemical) with experimental data. For flavor compounds, QSAR can predict sensory thresholds, while QSPR can predict physical properties like boiling point or chromatographic retention times. nih.govresearchgate.net Such models, once validated, can be used to screen for other acetals with desirable flavor profiles or properties. nih.govbohrium.comacs.org

Predicting Analytical Behavior: Computational methods can predict mass spectra and GC retention indices. While experimental data is the ultimate reference, predictive tools can aid in the tentative identification of unknown compounds in complex mixtures before a standard is available.

The synergy between these computational predictions and targeted lab experiments will create a more efficient research cycle, allowing for the rational design of experiments and a deeper interpretation of the results.

Expanding Applications in Green Chemistry and Renewable Resources

The future of this compound is intrinsically linked to the principles of green chemistry and the growing bio-economy. Its potential as a bio-derived molecule opens several avenues for research and application.

Bio-based Solvents and Additives: Acetals, in general, are being explored as green solvents and fuel additives. ehu.eus The synthesis of this compound from bio-based 2-methylbutanal and bioethanol positions it as a fully renewable chemical. rsc.org Research should investigate its properties as a solvent, evaluating its efficacy, biodegradability, and toxicity compared to conventional petrochemical-based solvents. Its potential as a diesel additive could also be explored, as other acetals have been shown to improve cetane number and reduce emissions. ehu.eus

Valorization of Fermentation Byproducts: The production of 2-methylbutanal is part of the larger stream of fusel oils from fermentation. biodieselmagazine.comscielo.org.co Developing efficient catalytic processes to convert these low-value byproducts into higher-value chemicals like this compound is a key strategy in improving the economic viability and sustainability of biorefineries. encyclopedia.pubresearchgate.net This aligns with the circular economy concept of waste valorization.

Platform for Renewable Polymers: Acetal functionalities can be incorporated into polymer backbones to create acid-degradable materials. researchgate.netwhiterose.ac.uk While this has been demonstrated with other aldehydes, future research could explore the polymerization of vinyl ethers derived from 2-methylbutanal or the use of this compound itself in polymer synthesis, leading to new classes of recyclable or biodegradable polymers derived from renewable resources. rsc.org

By focusing on these areas, research into this compound can move beyond its current status as a simple flavor compound and establish it as a valuable molecule in the context of a sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-diethoxy-2-methylbutane, and how do reaction conditions influence yield?

- Methodology : This acetal is typically synthesized via acid-catalyzed condensation of 2-methylbutanal with ethanol. Sulfuric acid is a common catalyst, but alternatives like p-toluenesulfonic acid may reduce side reactions. Reaction parameters (temperature, molar ratio of reactants, and catalyst concentration) should be systematically optimized using design-of-experiment (DoE) approaches. For example, higher ethanol ratios may favor acetal formation over aldol condensation byproducts. Post-synthesis purification via fractional distillation is critical due to its boiling point (162°C) .

Q. How can researchers confirm the structural identity of this compound in synthesized samples?

- Methodology : Combine spectroscopic techniques:

- NMR : H NMR should show characteristic ethoxy group signals (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and the methylbutane backbone (δ 0.8–1.0 ppm for CH) .

- IR : Look for C-O-C stretching (~1100 cm) and absence of aldehyde C=O (~1700 cm) to confirm acetal formation .

- GC-MS : Use retention indices and fragmentation patterns (e.g., m/z 160 for molecular ion) for cross-validation .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

- Methodology : The compound is water-insoluble but miscible with ethanol, diethyl ether, and dichloromethane. For kinetic studies, ensure solvent polarity aligns with reaction requirements (e.g., non-polar solvents for acid-sensitive reactions). Stability tests under storage (2–8°C, inert atmosphere) are recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology : The branched 2-methylbutane backbone creates steric hindrance, potentially slowing SN2 mechanisms. Compare reaction rates with linear acetals (e.g., 1,1-diethoxyethane) under identical conditions. Use kinetic isotopic effects (KIEs) or computational modeling (DFT) to probe transition-state geometry. Contradictory data on reactivity may arise from solvent effects or competing elimination pathways .

Q. What analytical strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodology : Discrepancies in stability studies (e.g., variable decomposition rates) may stem from trace impurities or oxygen exposure. Employ accelerated stability testing (40°C/75% RH) with HPLC-UV monitoring. Use mass spectrometry to identify degradation products (e.g., 2-methylbutanal via hydrolysis). Control oxygen levels using inert atmospheres or antioxidants like BHT .

Q. How can researchers quantify trace amounts of this compound in complex matrices (e.g., environmental samples)?

- Methodology : Develop a GC-MS/MS method with selective ion monitoring (SIM) for m/z 160 → 45 (ethoxide fragment). Validate sensitivity (LOD < 0.1 ppm) and specificity against co-eluting acetals. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with hexane improves recovery rates from aqueous matrices .

Q. What role does this compound play in modulating enzyme activity in biochemical studies?

- Methodology : As a hydrophobic acetal, it may interact with membrane-bound enzymes (e.g., cytochrome P450). Conduct inhibition assays with purified enzymes, varying acetal concentration (0.1–10 mM). Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities. Contrast results with structurally similar acetals to establish structure-activity relationships .

Retrosynthesis Analysis